molecular formula C13H16F3NO B13162027 1-Benzyl-3-(trifluoromethyl)piperidin-3-ol

1-Benzyl-3-(trifluoromethyl)piperidin-3-ol

Cat. No.: B13162027
M. Wt: 259.27 g/mol
InChI Key: HXFMNKWMNXKMOT-UHFFFAOYSA-N
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Description

1-Benzyl-3-(trifluoromethyl)piperidin-3-ol is a synthetic piperidine derivative of significant interest in medicinal chemistry and drug discovery research. Piperidine rings are privileged structures in pharmaceuticals, present in a wide array of bioactive molecules . The specific substitution pattern on this scaffold—featuring a benzyl group on the ring nitrogen and a trifluoromethyl group adjacent to a hydroxyl group—makes it a valuable and versatile building block for the synthesis of more complex compounds. This compound is primarily utilized as a key intermediate in organic synthesis. Researchers can leverage its structure to develop novel molecules for various therapeutic areas. Computational models and biological activity spectra predictions suggest that modified piperidine derivatives, in general, hold potential for a broad range of applications. These may include acting as ligands for central nervous system (CNS) receptors, enzyme inhibitors, or voltage-gated ion channel modulators . The presence of the trifluoromethyl group, a common motif in modern agrochemicals and pharmaceuticals, is often associated with enhanced metabolic stability, lipophilicity, and binding affinity . As such, this compound represents a promising starting point for investigations into new anticancer agents, treatments for neurodegenerative diseases, local anesthetics, and antiarrhythmic agents . The mechanism of action for this compound is not predefined and is entirely dependent on the final compound synthesized from it. Piperidine cores are known to interact with diverse biological targets, including G-protein-coupled receptors (GPCRs) and various enzyme families . Research into this compound should therefore be guided by the specific structural modifications made and the intended biological target of the resulting molecule. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-3-(trifluoromethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12(18)7-4-8-17(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,18H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFMNKWMNXKMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via N-Benzyl-4-Piperidone Intermediates

One of the most common laboratory routes involves the initial synthesis of N-benzyl-4-piperidone, which is subsequently functionalized with a trifluoromethyl group at the 3-position.

Key steps include:

  • Preparation of N-Benzyl-4-Piperidone:
    Starting from 3-hydroxy piperidine, benzylation is achieved through nucleophilic substitution with benzyl chloride under basic conditions, typically using potassium carbonate or sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

    • Reaction conditions: Room temperature to 50°C, inert atmosphere, 12-24 hours.
    • Purification: Crystallization or chromatography.
  • Introduction of Trifluoromethyl Group at Position 3:
    The trifluoromethylation is performed using reagents like Togni’s reagent, trifluoromethyl iodide, or other electrophilic trifluoromethylating agents under basic or radical conditions.

    • Typical reagents: Sodium trifluoromethanesulfonate (Langlois reagent), copper catalysts, or hypervalent iodine reagents.
    • Reaction conditions: Elevated temperatures (80-120°C), inert atmosphere, reaction times of 4-12 hours.
  • Hydroxylation at Position 3:
    The hydroxyl group is introduced via reduction or hydroxylation of the trifluoromethylated intermediate, often employing catalytic hydrogenation or hydroxylation reagents under controlled conditions.

Data Table 1: Typical Laboratory Synthesis Conditions

Step Reagents Solvent Temperature Duration Notes
Benzylation Benzyl chloride, K2CO3 DMF RT to 50°C 12-24 h Nucleophilic substitution
Trifluoromethylation Trifluoromethylating reagent (e.g., Togni’s reagent) DCM or DMSO 80-120°C 4-12 h Radical or electrophilic addition
Hydroxylation Hydrogenation or hydroxylation reagent Ethanol or acetic acid RT to 50°C 6-12 h Selective hydroxylation

Synthesis via Friedel-Crafts Acylation and Reduction

Another approach involves the formation of the piperidine ring through acylation of aromatic precursors, followed by reduction and functionalization:

  • Step 1: Friedel-Crafts acylation of aromatic compounds with acyl chlorides to generate benzoyl derivatives.
  • Step 2: Cyclization to form the piperidine ring.
  • Step 3: Introduction of trifluoromethyl group at the 3-position via nucleophilic substitution or radical trifluoromethylation.
  • Step 4: Hydroxylation at the 3-position to yield the final compound.

This method is more suitable for scale-up due to its robustness and use of common reagents.

Industrial Production Methods

Scale-Up Considerations

Industrial synthesis emphasizes cost-effectiveness, safety, and environmental impact. The typical process involves:

  • Raw Material Selection:

    • 3-Hydroxy piperidine derivatives or related precursors.
    • Benzyl chloride or benzyl alcohol derivatives.
    • Trifluoromethylating agents such as trifluoromethyl iodide or hypervalent iodine reagents.
  • Reaction Conditions:

    • Use of continuous flow reactors to control temperature and improve safety.
    • Catalytic systems employing copper or nickel for trifluoromethylation.
    • Solvent systems optimized for large-scale purification, such as ethyl acetate, dichloromethane, or toluene.
  • Purification:

    • Crystallization, distillation, or chromatography, scaled appropriately.

Example of a Large-Scale Synthesis Pathway

A typical industrial process involves:

Reaction Pathways and Key Reagents

Reaction Type Reagents Conditions Major Products References
Benzylation Benzyl chloride, K2CO3 RT to 50°C N-Benzyl-4-piperidone ,
Trifluoromethylation Trifluoromethyl iodide, Cu catalyst 80-120°C 3-Trifluoromethyl piperidine derivatives ,
Hydroxylation Hydrogen gas, Pd/C RT to 50°C 3-Hydroxy derivatives ,

Summary of Key Data and Findings

Aspect Details Source
Starting Material 3-Hydroxy piperidine derivatives ,
Trifluoromethylating Agents Togni’s reagent, trifluoromethyl iodide ,
Reaction Conditions Mild to moderate temperatures, inert atmosphere ,,
Purification Crystallization, chromatography ,

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(trifluoromethyl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl-3-(trifluoromethyl)piperidin-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(trifluoromethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

Compound Name CAS Number Key Structural Features Applications/Activity
1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol 245,24668 Pyrrolidine ring (5-membered), –CF₃ at C3 Fungicide intermediate
1-Benzyl-3-(pentafluoroethyl)piperidin-3-ol 309,28172 Piperidine ring, –C₂F₅ at C3 Higher lipophilicity than –CF₃ analogues
1-Benzyl-3,3-difluoropiperidin-4-one hydrate 2375192-70-2 Piperidine ring, difluoro at C3, ketone at C4 Reactive intermediate for further derivatization

Key Findings :

  • Pentafluoroethyl (–C₂F₅) substituents increase steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .

Analogues with Varied Functional Groups

Compound Name CAS Number Functional Group Differences Biological Relevance
1-Benzyl-3-(hydroxymethyl)piperidin-3-ol 112197-89-4 –CH₂OH at C3 instead of –CF₃ Enhanced solubility due to hydroxyl group
(2R,3R)-1-Benzyl-2-methylpiperidin-3-ol - Methyl at C2, stereochemistry (R,R) Potential chiral specificity in receptor binding
1-Benzyl-3-methylpiperidin-4-one 34737-89-8 Ketone at C4, methyl at C3 Ketone group increases reactivity for nucleophilic additions

Key Findings :

  • The hydroxymethyl analogue’s –CH₂OH group improves aqueous solubility but reduces metabolic stability compared to –CF₃ .
  • Stereochemical variations (e.g., (2R,3R)-configuration) can lead to differential receptor interactions, though enantiomeric differences in piperidin-3-ol derivatives are often less than 10-fold .

Analogues with Heterocyclic Modifications

Compound Name CAS Number Ring Structure Differences Notable Properties
1-Benzhydrylazetidin-3-ol 18621-17-5 Azetidine ring (4-membered), diphenylmethyl Higher ring strain, reduced conformational flexibility
1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione 321433-54-9 Pyrrolidine-2,5-dione core, complex substituents Dual functionality (sulfanyl, dione) for multi-target inhibition

Key Findings :

  • Azetidine-based compounds exhibit greater ring strain, which may limit synthetic accessibility but enhance target selectivity .
  • The pyrrolidine-2,5-dione derivative’s sulfanyl and dione groups enable diverse interactions (e.g., covalent binding with enzymes) .

Biological Activity

1-Benzyl-3-(trifluoromethyl)piperidin-3-ol is a synthetic compound characterized by a piperidine ring with a benzyl group and a trifluoromethyl substituent. Its molecular formula is C13H14F3N, and it has a molecular weight of approximately 259.27 g/mol. The unique structural features of this compound, particularly the trifluoromethyl group, enhance its electronic properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes involved in neurotransmitter systems. The trifluoromethyl group significantly increases the compound's binding affinity to these targets, suggesting potential pharmacological applications in treating neurological disorders such as depression and anxiety.

Pharmacological Properties

Research indicates that this compound may act as an inhibitor or modulator within biochemical pathways. Its ability to influence neurotransmitter activity positions it as a candidate for therapeutic development. Preliminary studies have shown that compounds with similar structures exhibit notable inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters .

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine ring with trifluoromethyl groupPotential MAO inhibitor
(2R,3R)-1-Benzyl-2-(methyl)piperidin-3-olPiperidine ring with methyl substitutionModerate MAO inhibition
(2R,3R)-1-Benzyl-2-(ethyl)piperidin-3-olPiperidine ring with ethyl substitutionLow MAO inhibition

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds, providing insights into the biological activity of this compound:

  • Monoamine Oxidase Inhibition : A study demonstrated that structurally similar piperidine derivatives exhibited IC50 values ranging from 21 nM to 46 nM against MAO-B, indicating strong inhibitory activity. The presence of electron-withdrawing groups like trifluoromethyl in this compound is hypothesized to enhance its efficacy against MAO enzymes .
  • Neurotransmitter Modulation : Another research article highlighted the role of benzoylpiperidine derivatives in modulating neurotransmitter release, showing promising results in reducing symptoms associated with anxiety disorders. The presence of the trifluoromethyl group in this compound could similarly enhance its therapeutic profile by improving receptor binding .

Safety Profile

While exploring the biological activity, it is essential to consider the safety profile of this compound. Safety data indicates that compounds in this class may cause skin and eye irritation upon contact. Proper handling procedures should be followed to mitigate these risks .

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